molecular formula C15H12O2S B14685188 Ethyl dibenzo[b,d]thiophene-1-carboxylate CAS No. 34724-71-5

Ethyl dibenzo[b,d]thiophene-1-carboxylate

Cat. No.: B14685188
CAS No.: 34724-71-5
M. Wt: 256.3 g/mol
InChI Key: DCLSBTLRGXLPDR-UHFFFAOYSA-N
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Description

Dibenzothiophene-1-carboxylic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is derived from dibenzothiophene, a sulfur-containing heterocyclic aromatic compound, and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzothiophene-1-carboxylic acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of dibenzothiophene with phthalic anhydride in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in 1,2-dichloroethane at low temperatures (around -20°C) to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of dibenzothiophene-1-carboxylic acid ethyl ester may involve large-scale esterification processes. These processes often use carboxylic acids and alcohols in the presence of acid catalysts to produce esters. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dibenzothiophene-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent.

    Substitution: Various nucleophiles, such as amines or thiols, can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Dibenzothiophene-1-carboxylic acid and ethanol.

    Reduction: Dibenzothiophene-1-carbinol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Dibenzothiophene-1-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of dibenzothiophene-1-carboxylic acid ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester is first activated by protonation of the carboxyl oxygen atom, followed by nucleophilic addition of water. This leads to the formation of a tetrahedral intermediate, which then undergoes proton transfer and elimination of ethanol to yield the carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzothiophene-2-carboxylic acid ethyl ester
  • Dibenzothiophene-2-carbonyl benzoate
  • Dibenzothiophene-2-carbonyl alkyl benzoate

Uniqueness

Dibenzothiophene-1-carboxylic acid ethyl ester is unique due to its specific position of the carboxyl group on the dibenzothiophene ring. This positional difference can influence its chemical reactivity and interactions, making it distinct from other similar compounds .

Properties

CAS No.

34724-71-5

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

ethyl dibenzothiophene-1-carboxylate

InChI

InChI=1S/C15H12O2S/c1-2-17-15(16)11-7-5-9-13-14(11)10-6-3-4-8-12(10)18-13/h3-9H,2H2,1H3

InChI Key

DCLSBTLRGXLPDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3SC2=CC=C1

Origin of Product

United States

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